molecular formula C20H21NO3 B4220535 8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate

8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate

Cat. No.: B4220535
M. Wt: 323.4 g/mol
InChI Key: MBFAJMXGNCZOKK-UHFFFAOYSA-N
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Description

8-Quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a quinoline moiety attached to a bicycloheptane ring system, which includes a carboxylate group and a ketone functional group. The molecular formula of this compound is C21H21NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate typically involves multiple steps. One common method starts with the preparation of the bicycloheptane core, which can be synthesized through the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .

The quinoline moiety is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with the bicycloheptane core under basic conditions. The final step involves esterification to form the carboxylate group, typically using an acid chloride or anhydride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the quinoline moiety.

Scientific Research Applications

8-Quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The bicycloheptane core provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of both the quinoline moiety and the bicycloheptane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

quinolin-8-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-18(2)19(3)9-10-20(18,12-15(19)22)17(23)24-14-8-4-6-13-7-5-11-21-16(13)14/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFAJMXGNCZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=CC4=C3N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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